molecular formula C11H20AgO2 B6356953 (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver CAS No. 79827-25-1

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver

Cat. No.: B6356953
CAS No.: 79827-25-1
M. Wt: 292.14 g/mol
InChI Key: ZUKBNGVKKKAFAJ-USRGLUTNSA-N
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Description

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is a compound that combines an organic molecule with a silver ion

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethylhept-4-en-3-one with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 5th position. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.

Major Products

    Oxidation: Formation of 5-oxo-2,2,6,6-tetramethylhept-4-en-3-one.

    Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.

    Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one or 5-amino-2,2,6,6-tetramethylhept-4-en-3-one.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential antimicrobial properties due to the presence of silver ions. It is investigated for its ability to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new treatments for infections and wound healing.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one: Lacks the silver ion, making it less effective as an antimicrobial agent.

    2,2,6,6-tetramethylhept-4-en-3-one: Lacks both the hydroxyl group and the silver ion, resulting in different chemical properties and applications.

Uniqueness

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is unique due to the presence of both the hydroxyl group and the silver ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKBNGVKKKAFAJ-USRGLUTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C\C(=O)C(C)(C)C)/O.[Ag]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20AgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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